molecular formula C13H12N2O3S B2367948 2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 866050-60-4

2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2367948
CAS No.: 866050-60-4
M. Wt: 276.31
InChI Key: LZDAJNLKAUTBLD-OQLLNIDSSA-N
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Description

2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a synthetic organic compound with the molecular formula C13H12N2O3S. This compound is characterized by the presence of a thiazole ring, an ethanimidoyl group, and a 4-methoxybenzoyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that thiazole derivatives have been studied for their anti-tubercular properties . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

It’s known that 4-methoxybenzoyl chloride reacts with potassium thiocyanate to yield isothiocyanate derivative via nucleophilic addition-elimination mechanism . This might provide some insight into the possible interactions of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Pharmacokinetics

A study on a similar compound, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (smart-h), revealed half-lives between <5 and 30 min in liver microsomes of four species (mouse, rat, dog, and human), demonstrating an interspecies variability . The clearance predicted based on in vitro data correlated well with in vivo clearance obtained from mouse, rat, and dog in vivo pharmacokinetic studies .

Result of Action

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Action Environment

It’s known that the activity across different propagens in biological assays typically correlates with the lipophilicity and rate of degradation . This suggests that factors such as the lipophilicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of 4-methoxybenzoyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring provides stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9(12-14-7-8-19-12)15-18-13(16)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDAJNLKAUTBLD-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)OC)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)OC)/C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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